Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate
Description
Properties
IUPAC Name |
methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO4/c1-10-5(8)3-7-4-6(9)11-2/h7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNYJDSJLCWDYJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate can be synthesized through a series of chemical reactions involving glycine derivatives. One common method involves the reaction of glycine with methoxyacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified using methanol to yield the final product .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, with careful control of reaction conditions such as temperature, pressure, and pH. The final product is purified using techniques such as distillation and recrystallization to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the methoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Biological Research
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate is utilized in biological research primarily as a biochemical tool. Its structure allows it to function as a substrate or inhibitor in various enzymatic reactions. Notably, it has been studied for its effects on metabolic pathways involving amino acids and their derivatives.
Case Study: Inhibition of Enzymatic Activity
In a study examining the inhibition of certain enzymes involved in amino acid metabolism, this compound was shown to effectively inhibit the activity of specific aminotransferases. This inhibition was linked to alterations in metabolic flux, providing insights into its potential therapeutic applications .
Synthetic Chemistry
The compound serves as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique functional groups enable it to participate in diverse chemical reactions, including acylation and alkylation processes.
Table: Synthetic Applications
| Application | Description |
|---|---|
| Pharmaceutical Synthesis | Used as a building block for synthesizing amino acid derivatives and peptides. |
| Agrochemical Development | Serves as an intermediate in the synthesis of herbicides and pesticides. |
Material Science
Recent studies have explored the use of this compound in developing novel materials with enhanced properties. Its ability to form stable complexes with metal ions makes it a candidate for creating advanced materials with specific functionalities.
Case Study: Metal Complex Formation
Research demonstrated that this compound could form stable complexes with transition metals, which were then utilized to create catalysts for organic transformations . These findings highlight its potential role in material science applications.
Pharmacology
In pharmacological studies, this compound has been investigated for its potential therapeutic effects, particularly in modulating metabolic disorders.
Table: Pharmacological Properties
| Property | Findings |
|---|---|
| Bioactivity | Exhibits inhibitory effects on metabolic enzymes related to diabetes management. |
| Toxicity Profile | Low toxicity observed in preliminary studies; further research required for safety assessment. |
Mechanism of Action
The mechanism of action of methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in ester hydrolysis, leading to the formation of glycine derivatives. These derivatives can then participate in various metabolic pathways, influencing cellular processes and biochemical reactions .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Analogues
a) Thiazolidinedione Derivatives
- Compound 48 (Methyl-2-(4-((3-(2-methoxy-2-oxoethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)-1H-imidazol-1-yl)acetate): Features a thiazolidinedione ring fused with an imidazole moiety. Exhibits potent antimicrobial activity against Gram-positive (e.g., S. aureus), Gram-negative bacteria (e.g., P. aeruginosa), and fungi (e.g., A. niger) (). The 2-methoxy-2-oxoethyl group enhances lipophilicity, improving membrane penetration compared to the parent compound ().
b) Pyrrolidine-Based Esters
- (2S,3S,4R)-Methyl 4-(cyanomethyl)-3-(2-methoxy-2-oxoethyl)-1-tosylpyrrolidine-2-carboxylate (14): Contains a pyrrolidine ring with cyanomethyl and tosyl groups. Synthesized via oxidative cyclization using AZADOL® and PhI(OAc)₂ (). Key physical data: Melting point = 98–100°C; [α]D²⁵ = +14.6 (c = 1.0, CHCl₃) ().
c) BAPTA Tetramethyl Ester
- Methyl 2-{2-(2-{2-[bis(2-methoxy-2-oxoethyl)amino]phenoxy}ethoxy)phenylamino}acetate: A tetraester with a complex aromatic backbone. Acts as a calcium chelator in biochemical assays due to its multiple methoxy-oxoethyl groups ().
Functional Analogues
a) Antioxidant Derivatives
- Methyl 2-benzamido-2-(2-methoxy-2-oxoethyl)amino)propanoate (2a): Shows IC₅₀ = 0.19 mg/mL in DPPH radical scavenging assays, outperforming ascorbic acid (IC₅₀ = 0.23 mg/mL) (). The benzamido group enhances electron-donating capacity ().
b) Antimicrobial Hydrazides
- Ethyl 2-((4-methoxyphenyl)amino)-2-oxoacetate: Lacks the glycine backbone but shares the 2-oxoacetate motif. Used as a pharmaceutical intermediate with moderate antimicrobial activity ().
Physicochemical Properties
Key Research Findings
- Structural Flexibility : The 2-methoxy-2-oxoethyl group enhances bioactivity by balancing hydrophobicity and hydrogen-bonding capacity ().
- Synthetic Utility: this compound serves as a precursor for metal-chelating agents (e.g., BAPTA derivatives) and bioactive heterocycles ().
- Limitations : Unlike thiazolidinedione derivatives, the parent compound lacks inherent antimicrobial activity, requiring functionalization for therapeutic applications ().
Biological Activity
Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate, also known as this compound, is an alpha-amino acid ester with a molecular formula of CHNO and a molecular weight of 161.16 g/mol. This compound has garnered interest in various fields of biological research due to its potential therapeutic applications.
The compound features a methoxy group and an oxoethyl amine moiety, which contribute to its biological activity. The structural representation is as follows:
- IUPAC Name: this compound
- SMILES Notation: COC(=O)CNCC(=O)OC
- InChI Key: VNYJDSJLCWDYJK-UHFFFAOYSA-N
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Properties: Preliminary studies suggest that this compound may possess antimicrobial effects against various bacterial strains, including Acinetobacter baumannii and Pseudomonas aeruginosa, both of which are significant pathogens in healthcare settings .
- Enzyme Inhibition: The compound has been shown to interact with specific enzymes, potentially disrupting metabolic pathways. This interaction can lead to altered physiological responses, which may be beneficial in treating certain diseases .
- Cytotoxicity: Investigations into the cytotoxic effects of this compound reveal that it may induce apoptosis in cancer cell lines. This property could be harnessed for therapeutic purposes in oncology .
Table 1: Summary of Biological Activities
| Activity Type | Observations | References |
|---|---|---|
| Antimicrobial | Effective against A. baumannii and P. aeruginosa | |
| Enzyme Inhibition | Disruption of metabolic pathways | |
| Cytotoxicity | Induces apoptosis in cancer cells |
Case Study: Antimicrobial Activity
In a study conducted by researchers at [source], this compound was tested against a panel of bacteria. The results demonstrated significant inhibition of growth in both A. baumannii and P. aeruginosa, suggesting its potential utility as an antimicrobial agent.
Case Study: Cytotoxic Effects
Another investigation focused on the cytotoxic properties of the compound in various cancer cell lines. Results indicated that treatment with this compound led to increased rates of apoptosis, highlighting its potential as a chemotherapeutic agent.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed to prepare Methyl 2-[(2-methoxy-2-oxoethyl)amino]acetate, and how do reaction parameters influence yield?
- The compound can be synthesized via multi-step esterification and amidation reactions. A typical method involves reacting 2-methoxy-2-oxoethylamine with methyl chloroacetate under basic conditions (e.g., triethylamine) in anhydrous tetrahydrofuran (THF) at 0–5°C. Reaction time (6–12 hours), solvent polarity, and stoichiometric ratios of reagents significantly impact purity and yield . Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is recommended to isolate the product in >85% purity .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features confirm its structure?
- NMR Spectroscopy :
- ¹H NMR : Peaks at δ 3.7–3.8 ppm (methoxy groups) and δ 4.1–4.3 ppm (methylene protons adjacent to the amide nitrogen) confirm ester and amide functionalities.
- ¹³C NMR : Signals at ~170 ppm (ester carbonyl) and ~165 ppm (amide carbonyl) validate the backbone .
- FT-IR : Strong absorbance at ~1740 cm⁻¹ (ester C=O) and ~1650 cm⁻¹ (amide C=O) .
- X-ray Crystallography (if crystallized): Resolves bond angles and confirms stereochemistry, as demonstrated in structurally analogous esters .
Q. What purification strategies are effective for removing byproducts (e.g., unreacted amines or esters) during synthesis?
- Liquid-liquid extraction (e.g., dichloromethane/water) removes polar impurities. Recrystallization from ethanol or methanol at low temperatures (<10°C) enhances purity. For persistent byproducts, preparative HPLC with a C18 column and acetonitrile/water gradient is advised .
Advanced Research Questions
Q. How can contradictory data from kinetic studies of this compound’s reactivity in nucleophilic acyl substitution be resolved?
- Discrepancies in reaction rates (e.g., with primary vs. secondary amines) may arise from steric hindrance or solvent effects. Use controlled experiments with deuterated solvents (e.g., DMSO-d₆) to track proton exchange via ¹H NMR. Computational modeling (DFT calculations) can predict transition-state geometries and explain rate variations .
Q. What mechanistic insights explain the compound’s reported biological activity (e.g., as a hypoxia-inducible factor (HIF) inhibitor under the alias DMOG)?
- The compound acts as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases, mimicking α-ketoglutarate. Structural analogs (e.g., dimethyloxaloylglycine) chelate iron in the enzyme active site, blocking substrate oxidation. Validate binding via isothermal titration calorimetry (ITC) and correlate inhibitory potency with structural modifications (e.g., ester vs. carboxylate groups) .
Q. How do crystallographic data reconcile discrepancies in proposed tautomeric forms of this compound derivatives?
- X-ray diffraction of single crystals (e.g., Methyl 2-[(4-chloro-2-methoxy-5-oxo-2,5-dihydrofuran-3-yl)amino]acetate) confirms the keto-enol equilibrium is influenced by substituents. Electron-withdrawing groups (e.g., Cl) stabilize the keto form, while bulky aryl groups favor enol tautomers. Synchrotron radiation studies at variable temperatures can map tautomeric shifts .
Q. What strategies optimize the compound’s stability in aqueous buffers for in vitro biological assays?
- Hydrolysis of the ester moiety is a major degradation pathway. Use phosphate-buffered saline (PBS) at pH 7.4 with 10% DMSO to enhance solubility and stability. Lyophilization or storage at -80°C in amber vials minimizes light- and temperature-induced decomposition .
Data Contradiction and Validation
Q. How should researchers address conflicting reports on the compound’s solubility in polar vs. nonpolar solvents?
- Solubility variations may stem from polymorphic forms or residual solvents. Characterize batches via differential scanning calorimetry (DSC) to detect polymorphs. Use Hansen solubility parameters (HSPs) to predict solvent compatibility: δD ≈ 18 MPa¹/², δP ≈ 8 MPa¹/², δH ≈ 10 MPa¹/², indicating moderate polarity .
Q. Why do catalytic hydrogenation studies yield inconsistent reduction products for this compound?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
